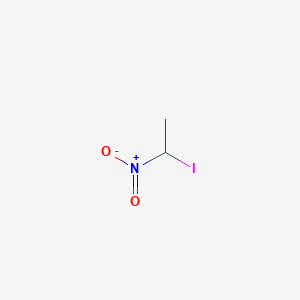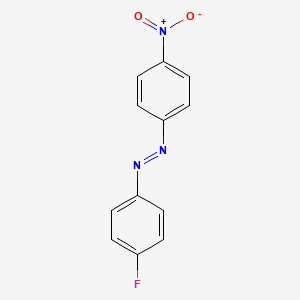![molecular formula C8H12O2 B14656047 8-Hydroxybicyclo[4.2.0]octan-7-one CAS No. 50356-72-4](/img/structure/B14656047.png)
8-Hydroxybicyclo[4.2.0]octan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxybicyclo[420]octan-7-one is an organic compound with the molecular formula C8H12O2 It is a bicyclic structure that includes a hydroxyl group and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxybicyclo[4.2.0]octan-7-one can be achieved through several methods. One common approach involves the use of cyclic β-ketoesters, which undergo a tandem Michael addition followed by a regioselective aldol cyclization with α,β-unsaturated aldehydes in the presence of potassium carbonate (K2CO3) in acetone at room temperature . This method provides the desired compound in synthetically useful yields.
Industrial Production Methods
While specific industrial production methods for 8-Hydroxybicyclo[42
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxybicyclo[4.2.0]octan-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
8-Hydroxybicyclo[4.2.0]octan-7-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Hydroxybicyclo[4.2.0]octan-7-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions that influence the compound’s behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybicyclo[3.2.1]octan-8-one: This compound has a similar bicyclic structure but differs in the position of the hydroxyl group and the ring size.
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione: Another related compound with a different arrangement of double bonds and functional groups.
Uniqueness
8-Hydroxybicyclo[4.2.0]octan-7-one is unique due to its
Propriétés
Numéro CAS |
50356-72-4 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
8-hydroxybicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C8H12O2/c9-7-5-3-1-2-4-6(5)8(7)10/h5-7,9H,1-4H2 |
Clé InChI |
WAWMJKLVSWVUGM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


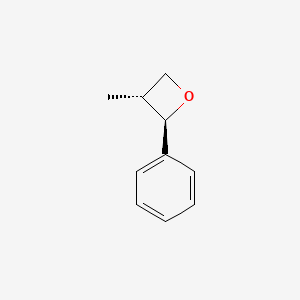

![(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14655985.png)
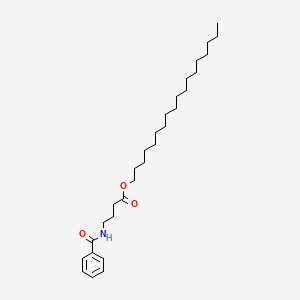
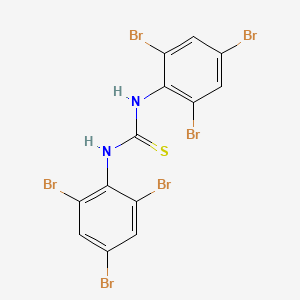
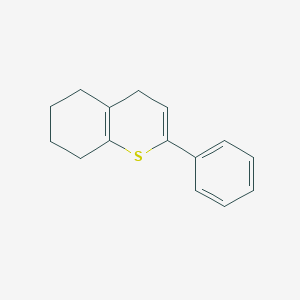
![2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14656028.png)



![(2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14656037.png)
